molecular formula C32H49ClN4O8 B8050849 Alvespimycin hydrochloride

Alvespimycin hydrochloride

Cat. No.: B8050849
M. Wt: 653.2 g/mol
InChI Key: DFSYBWLNYPEFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvespimycin hydrochloride is a useful research compound. Its molecular formula is C32H49ClN4O8 and its molecular weight is 653.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Alvespimycin as an HSP90 Inhibitor : Alvespimycin binds to HSP90, thereby inhibiting its function and leading to the degradation of client proteins like kinases and transcription factors that are essential for cell cycle regulation and signal transduction (Definitions, 2020).

  • Ansamycin Inhibitors of Hsp90 : Alvespimycin hydrochloride has been studied as part of the ansamycin class of natural products, known for their anti-tumor effects. It has been developed for clinical evaluation in both intravenous and oral forms for cancer treatment (Porter et al., 2009).

  • Pharmacokinetic Studies : A physiologically based pharmacokinetic model of alvespimycin in mice has been developed to understand drug disposition and predict drug exposure, aiding in the interpretation of dose-response relationships (Hu et al., 2014).

  • Clinical Trials for Solid Tumors : A Phase I dose-escalation study combined alvespimycin with trastuzumab to define the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics in the treatment of advanced solid tumors, showing safety and tolerability at MTD and noting antitumor activity in patients with refractory HER2+ MBC and ovarian cancer (Jhaveri et al., 2012).

  • Application in Acute Myeloid Leukemia (AML) : Alvespimycin has been evaluated in a phase 1 study for patients with advanced AML, showing linear pharmacokinetics, target inhibition, and signs of clinical activity. The study determined a recommended phase 2 dose (Lancet et al., 2010).

  • Enhancing Chemotherapy Potency : Research has shown that heat-activated drug delivery increases tumor accumulation of synergistic chemotherapies, including a thermosensitive liposome formulation of alvespimycin, which enhances the cytotoxic effects of doxorubicin (Dunne et al., 2019).

  • Alvespimycin in Genetic Diseases : A study used alvespimycin as part of a drug screening strategy for identifying protein level modulators in genetic diseases, demonstrating its ability to reduce LMNB1 levels in various cell lines, suggesting its potential in treating genetic diseases associated with altered gene expression (Giorgio et al., 2020).

  • Overcoming Imatinib Resistance : Alvespimycin has been studied for its potential in overcoming imatinib resistance in chronic myeloid leukemia cell lines, suggesting its role as a new therapeutic approach even in cases of resistance to imatinib (Alves et al., 2023).

Properties

IUPAC Name

[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYBWLNYPEFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.